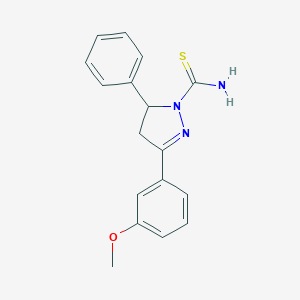![molecular formula C15H13N3OS2 B276213 2-(allylsulfanyl)-3-amino-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276213.png)
2-(allylsulfanyl)-3-amino-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(allylsulfanyl)-3-amino-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one, also known as ASP-7035, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the thieno[3,2-d]pyrimidine family and has shown promising results in preclinical studies for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(allylsulfanyl)-3-amino-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves the inhibition of protein kinases. It has been reported to bind to the ATP-binding site of these kinases and prevent their activation. This leads to the inhibition of downstream signaling pathways and ultimately results in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(allylsulfanyl)-3-amino-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one have been studied in various preclinical models. It has been reported to exhibit potent anti-tumor activity in vitro and in vivo. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. Additionally, it has been reported to exhibit anti-inflammatory activity and reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(allylsulfanyl)-3-amino-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is its potent inhibitory activity against a wide range of protein kinases. This makes it a versatile compound that can be used to study various signaling pathways. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the study of 2-(allylsulfanyl)-3-amino-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammation. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its optimal dosing and administration schedule. Additionally, further studies are needed to evaluate its safety and toxicity profile in preclinical models. Finally, the development of more efficient synthesis methods and analogs of this compound could lead to the discovery of more potent and selective inhibitors of protein kinases.
Synthesis Methods
The synthesis of 2-(allylsulfanyl)-3-amino-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves the reaction of 2-aminothiophene-3-carboxylic acid with allyl bromide and phenyl isothiocyanate. The resulting intermediate is then treated with acetic anhydride to obtain the final product. This synthesis method has been reported in a few studies and has shown good yields and purity of the final product.
Scientific Research Applications
2-(allylsulfanyl)-3-amino-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent inhibitory activity against a wide range of protein kinases, including c-Met, VEGFR2, and Tie2. These kinases are involved in various signaling pathways that regulate cell growth, differentiation, and survival. Therefore, the inhibition of these kinases by 2-(allylsulfanyl)-3-amino-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one could potentially lead to the treatment of cancer, inflammation, and other diseases.
properties
Molecular Formula |
C15H13N3OS2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-amino-6-phenyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13N3OS2/c1-2-8-20-15-17-11-9-12(10-6-4-3-5-7-10)21-13(11)14(19)18(15)16/h2-7,9H,1,8,16H2 |
InChI Key |
JGXBLSBCDNEYCE-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=C(C(=O)N1N)SC(=C2)C3=CC=CC=C3 |
Canonical SMILES |
C=CCSC1=NC2=C(C(=O)N1N)SC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276130.png)
![ethyl 3-(2-amino-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276132.png)
![ethyl 3-[2-(4-fluorophenyl)-2-oxoethyl]-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276133.png)
![ethyl 3-(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276134.png)
![ethyl 3-{2-[4-(aminosulfonyl)anilino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276135.png)


![4,6-dimethyl-2-[(5-methyl-2-furyl)methylene]thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276142.png)

![N-methyl-N'-[({5-[(3-methyl-6-oxo-5,6-dihydro-1(2H)-pyridazinyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]urea](/img/structure/B276144.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-6-methyl-1,4-dihydro-3(2H)-pyridazinone](/img/structure/B276145.png)
![N-[4-(aminosulfonyl)phenyl]-2-({4-ethyl-5-[(3-methyl-6-oxo-5,6-dihydro-1(2H)-pyridazinyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B276146.png)
![Ethyl 5-(4-chlorophenyl)-3-{[(methylsulfanyl)(4-morpholinyl)methylene]amino}-2-thiophenecarboxylate](/img/structure/B276151.png)
![Ethyl 5-phenyl-3-[(1-pyrrolidinylcarbothioyl)amino]-2-thiophenecarboxylate](/img/structure/B276153.png)